molecular formula C18H24N4O4S B3089502 4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate CAS No. 1194681-57-6

4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate

Cat. No. B3089502
CAS RN: 1194681-57-6
M. Wt: 392.5 g/mol
InChI Key: USJUOFHYFCZXJD-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C18H22N4 . It has a molecular weight of 294.4 and its salt form is H2SO4 . The compound is also known by its synonyms USJUOFHYFCZXJD-UHFFFAOYSA-N, 4-Benzhydrylpiperazine-1-carboximidamide sulfate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CN(CCN1C(c1ccccc1)c1ccccc1)C(N)=N . This notation provides a way to represent the structure of the compound in a textual format.

Scientific Research Applications

Gastric Antisecretory Agents

4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate has been studied for its potential as a gastric antisecretory agent. This compound shows promise in the treatment of peptic ulcer disease due to its ability to diminish or abolish anticholinergic activity, which is a common side effect of many gastric antisecretory drugs. Fenoctimine, a derivative of this compound, is undergoing clinical trials for its effectiveness as a nonanticholinergic gastric antisecretory drug (Scott et al., 1983).

Structural and Molecular Studies

Studies on the molecular structure of derivatives of this compound have been conducted. These studies provide insights into the conformation of the piperazine ring and its interactions in crystalline forms. This research aids in understanding the molecular behavior of the compound, which is crucial for drug development (Kavitha et al., 2012).

Anticancer Activity

There is research indicating the potential anticancer activity of compounds related to this compound. For example, TM-208, a newly synthesized compound related to this chemical, has shown significant in vivo and in vitro anticancer activity with low toxicity. Understanding its metabolism in animals is crucial for its development as a potential cancer treatment (Jiang et al., 2007).

Potential as H1-Antihistaminic Drugs

The synthesis of compounds related to this compound for potential use as H1-antihistaminic drugs has been explored. These compounds, which are structurally similar to existing antihistamines, could provide new treatment options for allergic reactions (Gómez-Parra et al., 1989).

Hypotensive Properties

Research has shown that derivatives of this compound, specifically piperazinylalkyl esters with a lipophilic substituent on the piperazine ring, demonstrate potent and long-lasting hypotensive properties. This indicates potential applications in treating hypertension (Meguro et al., 1985).

Antihistaminic, Anticholinergic, and Antiallergic Activities

Derivatives of this compound have been synthesized and evaluated for their antihistaminic, anticholinergic, and antiallergic activities. These compounds have shown promise as moderate to potent histamine H1-receptor antagonists, indicating potential use in treating allergic reactions and other related conditions (Orjales et al., 1996).

Anticancer and Antituberculosis Studies

Synthesis and studies of derivatives of this compound have demonstrated significant anticancer and antituberculosis activities. These findings open up possibilities for the development of new treatments for both cancer and tuberculosis (Mallikarjuna et al., 2014).

Anti-inflammatory and Antioxidant Activities

Synthesized derivatives of this compound have been tested for their anti-inflammatory and antioxidant properties. These studies provide valuable information for the potential use of these compounds in treating inflammatory conditions and oxidative stress (Geronikaki et al., 2003).

Antibacterial Agents

New series of derivatives related to this compound have been developed to improve solubility and oral bioavailability while maintaining antibacterial activity against drug-resistant bacteria. This research is crucial in the fight against antibiotic resistance (Hagras et al., 2018).

properties

IUPAC Name

4-benzhydrylpiperazine-1-carboximidamide;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4.H2O4S/c19-18(20)22-13-11-21(12-14-22)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;1-5(2,3)4/h1-10,17H,11-14H2,(H3,19,20);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJUOFHYFCZXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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